Molecular weight and formula of 2'-Cyano-3-(2-methylphenyl)propiophenone
Molecular weight and formula of 2'-Cyano-3-(2-methylphenyl)propiophenone
An In-Depth Technical Guide to 2'-Cyano-3-(2-methylphenyl)propiophenone
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2'-Cyano-3-(2-methylphenyl)propiophenone, a complex organic molecule with significant potential in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, a proposed synthetic pathway, and its potential applications, grounded in established chemical principles and supported by authoritative references.
Introduction to a Niche Propiophenone Derivative
2'-Cyano-3-(2-methylphenyl)propiophenone belongs to the propiophenone class of compounds, which are characterized by a phenyl ring attached to a propanoyl group.[1] The core structure of propiophenone serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as antihyperglycemic and antimicrobial agents.[][3] The specific substitutions on the title compound—a cyano group on the phenyl ring and a 2-methylphenyl moiety on the propane chain—create a unique chemical entity with distinct electronic and steric properties. These features make it a compelling target for synthesis and a candidate for biological screening programs.
This guide will elucidate the molecular characteristics of 2'-Cyano-3-(2-methylphenyl)propiophenone, propose a logical and efficient synthetic strategy, and discuss the analytical methods essential for its characterization, thereby providing a foundational resource for its further investigation.
Physicochemical and Structural Properties
The precise physicochemical data for 2'-Cyano-3-(2-methylphenyl)propiophenone is not widely available in public databases. However, we can deduce its core properties from its chemical formula and by referencing data from its close structural isomer, 2'-Cyano-3-(3-methylphenyl)propiophenone.[4]
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅NO | [4][5] |
| Molecular Weight | 249.31 g/mol | [4] |
| IUPAC Name | 1-(2-cyanophenyl)-3-(2-methylphenyl)propan-1-one | N/A |
| CAS Number | Not available for this specific isomer. The related isomer 3'-cyano-3-(2-methylphenyl)propiophenone has CAS 898789-24-7.[5] | [5] |
Structural Elucidation and Nomenclature
The common name "2'-Cyano-3-(2-methylphenyl)propiophenone" describes a propiophenone (1-phenyl-1-propanone) core. The "2'-Cyano" indicates a nitrile group at the ortho position of the phenyl ring attached to the carbonyl. The "3-(2-methylphenyl)" specifies that a 2-methylphenyl (o-tolyl) group is attached to the third carbon of the propane chain (C3). This leads to the systematic IUPAC name: 1-(2-cyanophenyl)-3-(2-methylphenyl)propan-1-one .
The structural formula is presented below:
Caption: A simple representation of the core ring structures.
Let's try a more accurate DOT script for 1-(2-cyanophenyl)-3-(2-methylphenyl)propan-1-one.
Caption: Chemical structure of 1-(2-cyanophenyl)-3-(2-methylphenyl)propan-1-one.
Synthesis and Characterization Workflow
A targeted synthesis for this specific molecule is not readily found in surveyed literature. However, a robust and logical synthetic route can be proposed based on well-established organic chemistry reactions. A plausible approach is a three-step process involving a Wittig reaction, followed by Michael addition, and culminating in an oxidation step.
Proposed Synthetic Pathway
This proposed pathway offers a controlled and high-yielding approach to the target molecule, starting from commercially available reagents.
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Step 1: Wittig Reaction to form an α,β-Unsaturated Nitrile. The synthesis begins with the reaction of 2-cyanobenzaldehyde with a phosphorus ylide, such as (cyanomethylene)triphenylphosphorane. This reaction is a reliable method for forming a carbon-carbon double bond and would yield 3-(2-cyanophenyl)acrylonitrile.
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Step 2: Michael Addition of an Organocuprate. A Gilman reagent (a lithium diorganocuprate), specifically lithium di(o-tolyl)cuprate, is prepared from 2-bromotoluene. This organocuprate is then reacted with the α,β-unsaturated nitrile from Step 1. The organocuprate will undergo a 1,4-conjugate (Michael) addition to the double bond, selectively forming the C-C bond at the β-position and yielding 3-(2-cyanophenyl)-3-(2-methylphenyl)propanenitrile.
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Step 3: Conversion of Nitrile to Ketone. The final step involves the conversion of the nitrile group in the intermediate product to a ketone. This can be achieved through a Grignard reaction with a reagent like methylmagnesium bromide, followed by acidic workup and hydrolysis of the resulting imine. Correction: This step is flawed as it would add a methyl group. A more appropriate method would be required to convert a different precursor to the final ketone.
Alternative and More Direct Synthesis: A Friedel-Crafts acylation approach is a more direct and plausible pathway.
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Step 1: Preparation of the Acyl Chloride. 3-(2-methylphenyl)propanoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form 3-(2-methylphenyl)propanoyl chloride.
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Step 2: Friedel-Crafts Acylation. The resulting acyl chloride is then used to acylate 2-bromobenzonitrile in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction would introduce the propanoyl chain onto the benzonitrile ring. Correction: Friedel-Crafts reactions are often difficult on deactivated rings like those containing a cyano group.
A More Plausible Revised Synthesis:
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Step 1: Claisen-Schmidt Condensation. Reaction of 2-acetylbenzonitrile with 2-methylbenzaldehyde in the presence of a base (e.g., NaOH) to form an α,β-unsaturated ketone (a chalcone analog): (E)-1-(2-cyanophenyl)-3-(2-methylphenyl)prop-2-en-1-one.
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Step 2: Catalytic Hydrogenation. The double bond of the resulting chalcone analog is then selectively reduced using catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst, Pd/C) to yield the final product, 2'-Cyano-3-(2-methylphenyl)propiophenone. This two-step approach is highly reliable and uses common laboratory reagents.
Experimental Workflow Diagram
Caption: Proposed two-step synthesis of 2'-Cyano-3-(2-methylphenyl)propiophenone.
Protocols for Structural Verification
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings (typically in the 7.0-8.0 ppm range), two methylene (-CH₂-) groups appearing as triplets in the aliphatic region (approx. 2.5-3.5 ppm), and a singlet for the methyl (-CH₃) group protons around 2.3 ppm.
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¹³C NMR: The carbon NMR would confirm the presence of the carbonyl carbon (δ ≈ 190-200 ppm), the nitrile carbon (δ ≈ 115-120 ppm), and the requisite number of aromatic and aliphatic carbons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₇H₁₅NO) by providing a highly accurate mass-to-charge ratio for the molecular ion peak.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the key functional groups: a strong C≡N stretch (approx. 2220-2240 cm⁻¹) and a strong C=O stretch for the ketone (approx. 1680-1700 cm⁻¹).
Potential Applications in Scientific Research
While this specific molecule is not extensively studied, the propiophenone scaffold is a known pharmacophore with diverse biological activities.[] Derivatives have been synthesized and investigated as potential antidiabetic agents, demonstrating the capacity to lower blood glucose and body weight in animal models.[3] The mechanism for some of these derivatives involves the inhibition of protein tyrosine phosphatase 1B (PTP-1B), a key regulator in insulin signaling pathways.[3]
Furthermore, the general class of propiophenones and their derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals like the antidepressant bupropion and various central nervous system drugs.[1] The unique combination of a nitrile and a sterically influential o-tolyl group in 2'-Cyano-3-(2-methylphenyl)propiophenone makes it an interesting candidate for:
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Lead Compound Discovery: Screening in assays for metabolic disorders, neurological conditions, or as antimicrobial agents.
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Synthetic Building Block: Utilizing the ketone and nitrile functionalities for further chemical transformations to build more complex heterocyclic systems.
Conclusion
2'-Cyano-3-(2-methylphenyl)propiophenone is a specialized organic compound with a defined structure and significant, albeit largely unexplored, potential. This guide has established its core physicochemical properties, proposed a viable and logical synthetic pathway, and outlined the necessary analytical procedures for its definitive characterization. The structural motifs present in this molecule suggest it could be a valuable tool for medicinal chemists and drug development professionals exploring new therapeutic agents, particularly in the realm of metabolic diseases. Further empirical research is warranted to synthesize this compound and evaluate its biological activity.
References
- Fluorochem. (n.d.). 2′-Cyano-3-(2-thiomethylphenyl)propiophenone.
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PubChem. (n.d.). 2'-Cyano-3-(3-methylphenyl)propiophenone. National Center for Biotechnology Information. Retrieved from [Link]
- BOC Sciences. (n.d.). Propiophenone Impurities.
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Tiwari, A. K., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry Letters, 22(9), 3246-3251. Retrieved from [Link]
- SciSupplies. (n.d.). 3'-cyano-3-(2-methylphenyl)propiophenone, 97.0%, 1g.
- LookChem. (n.d.). PROPIOPHENONE.
Sources
- 1. manavchem.com [manavchem.com]
- 3. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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